Di-n-heptyl Phthalate-d4 Di-n-heptyl Phthalate-d4
Brand Name: Vulcanchem
CAS No.: 358731-41-6
VCID: VC0041329
InChI: InChI=1S/C22H34O4/c1-3-5-7-9-13-17-25-21(23)19-15-11-12-16-20(19)22(24)26-18-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3/i11D,12D,15D,16D
SMILES: CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC
Molecular Formula: C22H34O4
Molecular Weight: 366.534

Di-n-heptyl Phthalate-d4

CAS No.: 358731-41-6

Cat. No.: VC0041329

Molecular Formula: C22H34O4

Molecular Weight: 366.534

* For research use only. Not for human or veterinary use.

Di-n-heptyl Phthalate-d4 - 358731-41-6

Specification

CAS No. 358731-41-6
Molecular Formula C22H34O4
Molecular Weight 366.534
IUPAC Name diheptyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Standard InChI InChI=1S/C22H34O4/c1-3-5-7-9-13-17-25-21(23)19-15-11-12-16-20(19)22(24)26-18-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3/i11D,12D,15D,16D
Standard InChI Key JQCXWCOOWVGKMT-SAQXESPHSA-N
SMILES CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC

Introduction

Chemical Identity and Structure

Di-n-heptyl Phthalate-3,4,5,6-d4 (also referred to as Di-n-heptyl Phthalate-d4) is a deuterated version of the conventional di-n-heptyl phthalate, where four hydrogen atoms on the aromatic ring have been replaced with deuterium atoms. This modification creates a compound that retains similar chemical behavior to the non-deuterated version but possesses a distinct mass spectral profile that makes it ideal for use as an internal standard in analytical procedures.

Basic Chemical Information

The compound is characterized by specific chemical identifiers and properties that distinguish it from both its non-deuterated counterpart and other phthalate esters. Based on the available chemical data, Di-n-heptyl Phthalate-d4 has the following identifiers:

Table 1: Chemical Identity Parameters of Di-n-heptyl Phthalate-d4

ParameterValue
CAS Number358731-41-6
Molecular FormulaC22H30D4O4
Molecular Weight366.53 g/mol
Chemical Name (IUPAC)Diheptyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Unlabelled CAS Number3648-21-3

The compound consists of a benzene ring with four deuterium atoms positioned at carbons 3, 4, 5, and 6, with two carboxylic acid ester groups at positions 1 and 2, each connected to a heptyl (C7H15) chain . This structure is crucial for its application in analytical chemistry, as the deuterated positions provide a distinct mass spectrometric signature.

Structural Characteristics

The structural representation of Di-n-heptyl Phthalate-d4 can be depicted through various chemical notation systems. The SMILES notation provides a linear representation of the molecule's structure, while InChI offers a standardized method for encoding molecular information :

Table 2: Structural Representation Systems for Di-n-heptyl Phthalate-d4

Representation SystemNotation
SMILES[2H]c1c([2H])c([2H])c(C(=O)OCCCCCCC)c(C(=O)OCCCCCCC)c1[2H]
InChIInChI=1S/C22H34O4/c1-3-5-7-9-13-17-25-21(23)19-15-11-12-16-20(19)22(24)26-18-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3/i11D,12D,15D,16D

The molecule features a central benzene ring with two ester functional groups at the 1,2 positions. Each ester group connects to a seven-carbon (heptyl) straight chain, creating the symmetrical di-ester structure characteristic of phthalates. The defining feature is the presence of four deuterium atoms replacing the hydrogens at positions 3,4,5, and 6 on the aromatic ring .

Physical and Chemical Properties

The physical and chemical properties of Di-n-heptyl Phthalate-d4 largely mirror those of its non-deuterated counterpart, with slight variations due to the isotopic substitution. These properties determine its behavior in various analytical and experimental settings.

Physical Properties

While specific physical property data for Di-n-heptyl Phthalate-d4 is limited in the available literature, we can reasonably infer its properties based on structurally similar compounds and general principles of isotopic substitution:

Table 3: Physical Properties of Di-n-heptyl Phthalate-d4

PropertyCharacteristic
Physical StateNeat (pure liquid at room temperature)
AppearanceColorless to pale yellow liquid
Storage TemperatureRoom temperature
Isotopic Purity99 atom % D
Chemical PurityMinimum 98%

Analytical Applications

CompoundQuantification ion m/zQualifier ions m/z 1Qualifier ions m/z 2
Non-deuterated phthalates149167Varies
Deuterated phthalates (d4)153171Varies + 4

While this table provides general patterns observed with deuterated phthalates, specific values for Di-n-heptyl Phthalate-d4 may vary slightly. The characteristic shift of +4 m/z units for the main fragment ions reflects the four deuterium atoms in the molecule .

Environmental and Food Analysis

Di-n-heptyl Phthalate-d4 is particularly valuable in environmental analysis and food safety testing. Phthalates are common environmental contaminants due to their widespread use as plasticizers, and accurate quantification is essential for risk assessment. The compound enables precise measurement of di-n-heptyl phthalate levels in various matrices including:

  • Water samples

  • Soil and sediment

  • Food and beverage products

  • Biological specimens

In wine analysis, for example, deuterated phthalate standards are used in GC-MS methods to accurately quantify phthalate contaminants. The sample is typically extracted using isohexane, and the extract is then concentrated by evaporation before analysis . The deuterated standard compensates for variations in extraction efficiency and instrument response, improving the accuracy of quantitative results.

Research Applications

Beyond its utility as an analytical standard, Di-n-heptyl Phthalate-d4 plays important roles in various research domains, particularly those related to environmental chemistry, toxicology, and exposure assessment.

Environmental Chemistry Studies

In environmental chemistry research, Di-n-heptyl Phthalate-d4 facilitates studies on the fate, transport, and degradation of phthalates in various environmental compartments. The deuterium labeling allows researchers to track the compound's movement and transformation in complex environmental systems, providing insights into persistence, bioaccumulation potential, and degradation pathways.

The compound is particularly useful in studies examining:

  • Sorption and desorption behaviors in soil and sediment

  • Photolytic and hydrolytic degradation rates

  • Microbial metabolism and biodegradation

  • Partitioning between environmental phases (air, water, soil, biota)

Toxicology and Risk Assessment

Di-n-heptyl Phthalate-d4 supports toxicological research by enabling precise measurement of phthalate exposure and metabolism. Phthalates, including di-n-heptyl phthalate, have been identified as potential endocrine disruptors with implications for reproductive and developmental health.

The deuterated compound allows researchers to:

  • Conduct controlled exposure studies with accurate dosing verification

  • Track biotransformation and metabolic pathways

  • Assess biomarkers of phthalate exposure

  • Evaluate tissue distribution and bioaccumulation

These applications contribute to more comprehensive risk assessment of phthalate exposure and more informed regulatory decision-making regarding acceptable exposure limits.

SupplierProduct CodePackage SizeFormat
LGC StandardsCDN-D-5558VariousNeat
CymitQuimica3U-D555850-100 mgVarious

Comparative Analysis with Other Phthalates

To understand the significance of Di-n-heptyl Phthalate-d4 in the broader context of phthalate chemistry and analysis, it is useful to compare it with other phthalate compounds, both deuterated and non-deuterated.

Comparison with Other Deuterated Phthalates

Several deuterated phthalates are used as analytical standards, each offering specific advantages for particular applications. The selection of an appropriate deuterated standard depends on the target analyte and analytical method.

Table 6: Comparison of Various Deuterated Phthalates

CompoundCAS NumberMolecular WeightPrimary Application
Di-n-heptyl Phthalate-d4358731-41-6366.53Analysis of di-n-heptyl phthalate
Dioctyl Phthalate-d493952-13-7394.58Analysis of dioctyl phthalate
Dibutyl Phthalate-d4 (DnBP-d4)VariesVariesAnalysis of dibutyl phthalate
Bis(2-ethylhexyl) Phthalate-d4 (DEHP-d4)VariesVariesAnalysis of DEHP

Each deuterated compound shares the common feature of having four deuterium atoms on the aromatic ring (positions 3,4,5,6), creating a mass shift of +4 compared to the non-deuterated analogue. This consistent labeling pattern facilitates similar analytical approaches across the phthalate family .

Structural Variations and Analytical Implications

The structural differences between phthalate compounds primarily relate to the length and branching of the ester alkyl chains. These variations affect physical properties such as solubility, volatility, and chromatographic retention behavior.

Di-n-heptyl Phthalate-d4, with its seven-carbon straight chains, occupies a middle position in the spectrum of phthalate esters:

  • Shorter chain phthalates (e.g., dimethyl, diethyl) tend to be more water-soluble and volatile

  • Longer chain phthalates (e.g., dioctyl, diisononyl) tend to be more lipophilic and less volatile

These structural differences influence analytical method development, including extraction procedures, chromatographic separation conditions, and mass spectrometric detection parameters . The appropriate deuterated standard should match the target analyte as closely as possible in terms of structure and chromatographic behavior.

Environmental and Health Considerations

While Di-n-heptyl Phthalate-d4 itself is primarily used in controlled laboratory settings in small quantities, understanding the environmental and health implications of phthalates in general provides important context for its application as an analytical standard.

Environmental Fate and Impact

Phthalates, including di-n-heptyl phthalate, are widely distributed environmental contaminants due to their extensive use as plasticizers and their potential to leach from plastic products. Environmental concerns include:

  • Persistence in soil and sediment environments

  • Potential for bioaccumulation in aquatic organisms

  • Contamination of water bodies through industrial discharge and leaching

  • Presence in the food chain through various exposure pathways

Research using deuterated standards like Di-n-heptyl Phthalate-d4 helps quantify environmental concentrations and assess potential ecological impacts. The compound's utility in environmental monitoring contributes to better understanding of phthalate distribution and fate.

Health Implications and Research

Phthalates have been identified as compounds of concern due to their potential endocrine-disrupting properties. Health research supported by analytical methods using Di-n-heptyl Phthalate-d4 focuses on:

  • Reproductive and developmental toxicity

  • Endocrine system disruption

  • Potential carcinogenicity

  • Metabolic effects and obesity links

While Di-n-heptyl Phthalate-d4 itself is used only as an analytical tool, the findings from studies utilizing this compound contribute to risk assessment and regulatory decisions regarding phthalate exposure. The precision enabled by deuterated standards improves the quality of exposure data and strengthens the scientific basis for health-protective policies.

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